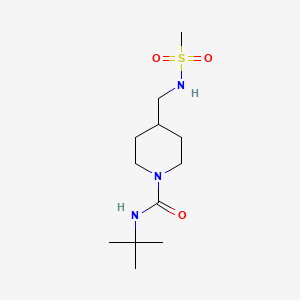
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK leads to the disruption of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. In addition, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to inhibit proliferation and migration of malignant B-cells. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also been shown to inhibit cytokine production and immune cell activation, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide is its selectivity for BTK, which may reduce off-target effects and toxicity. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. One limitation of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.
未来方向
For N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide include the evaluation of its efficacy and safety in clinical trials for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Other potential applications of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide include the treatment of graft-versus-host disease (GVHD) and chronic graft-versus-host disease (cGVHD) following hematopoietic stem cell transplantation. In addition, the development of combination therapies with N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide and other agents, such as lenalidomide and rituximab, may further enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of this class of drugs.
合成方法
The synthesis of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide involves several steps, starting with the reaction of N-Boc-4-piperidone with methylsulfonamidomethyl chloride to form N-Boc-4-(methylsulfonamidomethyl)piperidone. The Boc group is then removed by treatment with TFA to yield 4-(methylsulfonamidomethyl)piperidone. The final step involves the reaction of 4-(methylsulfonamidomethyl)piperidone with tert-butyl isocyanate to form N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide.
科学研究应用
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In CLL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in CLL cells, both in vitro and in vivo. In MCL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has demonstrated potent anti-tumor activity in preclinical models, including those resistant to current therapies. In DLBCL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has shown promising results in combination with other agents, such as lenalidomide and rituximab.
属性
IUPAC Name |
N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-12(2,3)14-11(16)15-7-5-10(6-8-15)9-13-19(4,17)18/h10,13H,5-9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYFQBXELIJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)
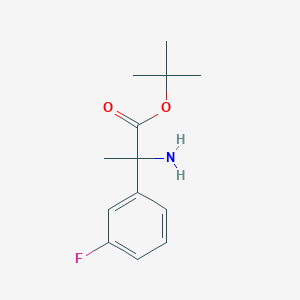
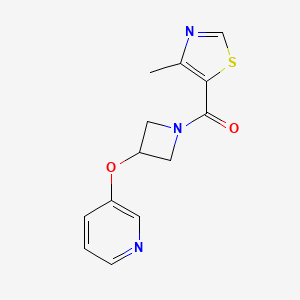
![4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2891090.png)
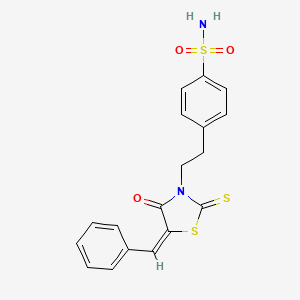

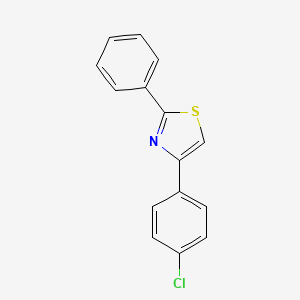
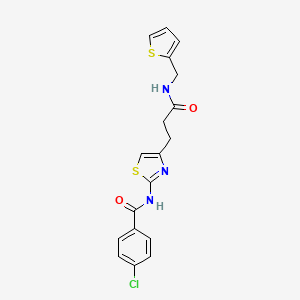


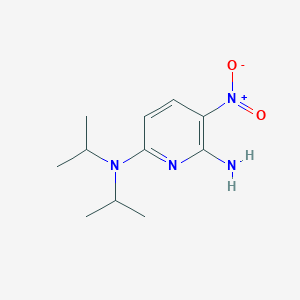
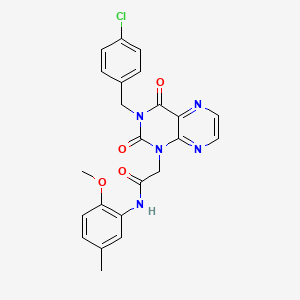
![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)